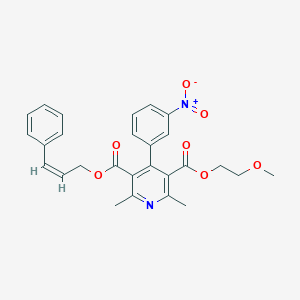

(Z)-Dehydro Cilnidipine

Description

Contextualization within Dihydropyridine (B1217469) Calcium Channel Blocker Chemistry

(Z)-Dehydro Cilnidipine (B1669028) belongs to the dihydropyridine class of compounds. Dihydropyridines are a major group of calcium channel blockers, widely used in the management of hypertension and other cardiovascular disorders. researchgate.netajrconline.org The core chemical structure of these compounds is a 1,4-dihydropyridine (B1200194) ring. researchgate.netnih.gov The therapeutic effect of dihydropyridine calcium channel blockers is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. researchgate.netomicsonline.org

The specific chemical structure of each dihydropyridine derivative, including the nature and position of its substituents, dictates its pharmacological profile. Cilnidipine itself is a fourth-generation dihydropyridine calcium channel blocker, distinguished by its dual-blocking action on both L-type and N-type calcium channels. omicsonline.orgrasayanjournal.co.in (Z)-Dehydro Cilnidipine is a closely related molecule that differs from the parent drug by the presence of a double bond in the dihydropyridine ring, resulting in a pyridine (B92270) ring structure. veeprho.comsynzeal.com This seemingly minor structural modification significantly alters its properties and designates it as a distinct chemical entity.

Significance of Related Substances in Pharmaceutical Development and Quality Control

In pharmaceutical manufacturing, "related substances" are impurities that are structurally similar to the active pharmaceutical ingredient (API). These can arise during the synthesis of the API or through its degradation over time. The identification, quantification, and control of these substances are paramount for several reasons:

Safety and Efficacy: Related substances may have different pharmacological or toxicological profiles than the API. Their presence could potentially impact the safety and efficacy of the drug product.

Stability: The formation of degradation products can indicate instability of the API under certain conditions, such as exposure to light, heat, or humidity. rasayanjournal.co.innih.govcjebm.org

Regulatory Compliance: Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have strict guidelines regarding the limits of impurities in pharmaceutical products. cjebm.orgwisdomlib.org Manufacturers must develop and validate analytical methods to detect and quantify these impurities to ensure compliance. wisdomlib.orgjopir.in

Forced degradation studies are often conducted to intentionally degrade the API under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and develop stability-indicating analytical methods. rasayanjournal.co.incjebm.orgwisdomlib.org

Overview of this compound as a Specific Related Substance of Cilnidipine

This compound is a known related substance of Cilnidipine. pharmaffiliates.com It is specifically characterized as the Z-isomer of the dehydro derivative of Cilnidipine. synzeal.comejpps.online This compound is often formed as a photodegradation product of Cilnidipine, meaning it can be generated when Cilnidipine is exposed to light. nih.govresearchgate.netcore.ac.uk Studies have shown that the Z-isomer can be a significant impurity found in Cilnidipine tablets and capsules. ejpps.onlineresearchgate.net

The formation of this compound involves the aromatization of the dihydropyridine ring of Cilnidipine into a pyridine ring. core.ac.uk This process can be influenced by factors such as the solvent in which Cilnidipine is dissolved and the type of packaging material used for the final drug product. ejpps.onlineresearchgate.net The identification and characterization of this compound are typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govejpps.onlineresearchgate.net

Below is a table summarizing the key chemical information for this compound:

| Property | Value | Source(s) |

| Chemical Name | (Z)-3-(2-methoxyethyl) 5-(3-phenylallyl) 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | veeprho.comsynzeal.com |

| Molecular Formula | C27H26N2O7 | veeprho.compharmaffiliates.com |

| Molecular Weight | 490.5 g/mol | veeprho.compharmaffiliates.com |

| CAS Number | 146845-35-4 | veeprho.compharmaffiliates.com |

Structure

3D Structure

Properties

IUPAC Name |

5-O-(2-methoxyethyl) 3-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTPFIMQINDZDT-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Formation Mechanisms of Z Dehydro Cilnidipine

Dehydrogenation Pathways of the Dihydropyridine (B1217469) Ring System in Cilnidipine (B1669028) Synthesis

The formation of (Z)-Dehydro Cilnidipine stems from the oxidation of the 1,4-dihydropyridine (B1200194) ring of Cilnidipine. This process, known as dehydrogenation or aromatization, is a common pathway for dihydropyridine compounds, leading to the formation of a more chemically stable pyridine (B92270) derivative. veeprho.com The driving force behind this transformation is the thermodynamic stability gained by forming an aromatic system.

During the synthesis of Cilnidipine, oxidative conditions can inadvertently arise, facilitating this dehydrogenation. While the in-vivo metabolism of Cilnidipine to its dehydro form is primarily mediated by the CYP3A enzyme, similar chemical oxidation can occur during manufacturing if oxidizing agents are present or if the reaction mixture is exposed to air for extended periods. amegroups.cnnih.gov The synthesis process involves multiple steps, including condensation and cyclization reactions, where control of the reaction atmosphere and purity of reagents is critical to prevent the formation of this oxidized by-product. google.com

Stereochemical Considerations in the Formation of this compound

The stereochemistry of this compound is defined by the geometric configuration of the double bond in the cinnamyl ester side chain. The "(Z)" designation, from the German zusammen (together), indicates that the higher-priority substituents are on the same side of the double bond. This is in contrast to the parent drug, Cilnidipine, which exists as the (E)-isomer (entgegen).

The formation of the (Z)-isomer of Dehydro Cilnidipine is particularly associated with photodegradation. nih.gov Studies have shown that when Cilnidipine is exposed to daylight, particularly as a solid powder, isomerization of the cinnamyl group can occur alongside the oxidation of the dihydropyridine ring. nih.govscience.gov This suggests that light provides the energy for the E-to-Z isomerization, a common photochemical reaction for alkenes. Therefore, the presence of this compound often points towards the photodegradation of either Cilnidipine or its initially formed (E)-Dehydro Cilnidipine counterpart.

By-product Formation during Cilnidipine Manufacturing Processes

During the manufacturing of Cilnidipine, several impurities can arise from the synthetic process or degradation. daicelpharmastandards.com These are broadly classified as process-related impurities, which include unreacted starting materials and intermediates, and degradation products. This compound is considered a significant degradation product but can also be viewed as a process-related impurity if oxidative and light-exposed conditions are not controlled during synthesis. veeprho.comnih.gov

Other impurities identified in Cilnidipine production highlight the complexity of the synthesis. veeprho.com Controlling these by-products is a key aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com

| Impurity Name | Type | Notes |

|---|---|---|

| (E)-Dehydro Cilnidipine | Degradation/Process | Oxidized form of Cilnidipine, retaining the (E) configuration. veeprho.com |

| This compound | Degradation/Process | Oxidized and isomerized form of Cilnidipine. veeprho.comnih.gov |

| 3-Nitro Benzaldehyde | Process-Related | An unreacted starting material. veeprho.com |

| bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Process-Related | Also known as Nimodipine BP Impurity C; results from use of incorrect starting ester. synzeal.com |

| N-Nitroso Cilnidipine | Degradation | Potential impurity formed from nitrosating agents. veeprho.com |

Degradation Pathways Leading to this compound Formation

This compound is a prominent product of Cilnidipine degradation under specific stress conditions. The stability of Cilnidipine has been assessed through forced degradation studies, which intentionally expose the drug to harsh conditions like light, heat, acid, base, and oxidation to identify potential degradation products. wisdomlib.org

The most significant degradation pathway leading to both (E)- and this compound is exposure to light (photodegradation) and oxidative conditions. veeprho.comnih.govjopir.in

Photodegradation : Studies have demonstrated that Cilnidipine is sensitive to light. Exposure to daylight can induce both the oxidation of the dihydropyridine ring and the E/Z isomerization of the side-chain double bond, leading to the formation of this compound. nih.govscience.gov One study identified the (Z)-isomer as a main impurity when Cilnidipine powder was directly exposed to daylight. nih.gov

Oxidative Degradation : Cilnidipine undergoes significant degradation under oxidative stress, such as exposure to hydrogen peroxide. jopir.in This directly promotes the aromatization of the dihydropyridine ring.

Basic and Acidic Conditions : While some studies report significant degradation under basic conditions, others found the drug to be relatively stable. wisdomlib.orgrasayanjournal.co.in This suggests that the specific conditions (pH, temperature, duration) are critical factors.

| Stress Condition | Observation | Reference |

|---|---|---|

| Oxidative (H₂O₂) | Significant degradation observed (6.02%). | jopir.in |

| Photolytic (UV/Daylight) | Identified as a primary pathway to form this compound and other impurities. | nih.govscience.gov |

| Basic (NaOH) | Reported as the only condition showing four major degradants in one study. | rasayanjournal.co.in |

| Acidic (HCl) | Generally found to be stable or show minimal degradation. | wisdomlib.orgrasayanjournal.co.in |

| Thermal | Generally found to be stable or show minimal degradation. | wisdomlib.org |

Metabolic Formation of Z Dehydro Cilnidipine

General Metabolic Transformations of Dihydropyridine (B1217469) Compounds

Dihydropyridine-based calcium channel blockers, a class of drugs widely used in the management of hypertension, share common metabolic fates within the body. nih.gov A primary and crucial metabolic step for these compounds is the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative. mdpi.comnih.gov This dehydrogenation reaction is a key process in the elimination of this class of drugs. amegroups.cnnih.gov

Beyond this core transformation, other metabolic reactions can occur, including:

Ester Hydrolysis: The ester side chains of dihydropyridine compounds can be cleaved by esterase enzymes.

Oxidative Deamination: This process involves the removal of an amino group through an oxidative reaction. nih.gov

Aromatic Hydroxylation: The addition of a hydroxyl group to an aromatic ring within the molecule. nih.gov

N-Dealkylation and O-Demethylation: The removal of alkyl or methyl groups from nitrogen or oxygen atoms, respectively. nih.gov

The specific metabolic profile can vary between different dihydropyridine drugs, influenced by their individual chemical structures. nih.gov

Enzymatic Mechanisms Involved in the Oxidative Aromatization of Dihydropyridines

The conversion of the dihydropyridine ring to a pyridine ring, a process known as oxidative aromatization, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com Specifically, studies have consistently pointed to the major role of the CYP3A subfamily in this critical metabolic step. nih.govamegroups.cnnih.gov

The proposed mechanism for this transformation involves the following key steps:

Initial Oxidation: The process is believed to start with a one-electron oxidation of the dihydropyridine nitrogen atom by the activated CYP enzyme, forming a radical cation intermediate.

Proton Loss: The radical cation then loses a proton from the nitrogen atom.

Second Oxidation: A second one-electron oxidation of the resulting radical species occurs.

Final Proton Loss: The loss of a second proton from the C4 position of the ring leads to the formation of the stable, aromatic pyridine ring.

Research has also explored the use of other enzyme systems, such as laccase from Trametes versicolor, in mediating the oxidation of dihydropyridines, highlighting the potential for various biocatalytic approaches to this transformation. mdpi.comresearchgate.net

In Vitro and In Vivo Metabolic Studies of Cilnidipine (B1669028) Yielding Dehydro Metabolites

Metabolic studies, both in laboratory settings (in vitro) and within living organisms (in vivo), have provided concrete evidence for the formation of dehydro metabolites from cilnidipine.

In Vitro Studies:

The table below summarizes the key metabolites of cilnidipine identified in human liver microsome studies:

| Metabolite | Description |

| M1 | Dehydrogenated metabolite of the dihydropyridine ring of cilnidipine ((Z)-Dehydro Cilnidipine) |

| M2 | Demethylation metabolite of the lateral chain of the dihydropyridine ring of cilnidipine |

| M3 | Dehydrogenation and demethylation metabolite of cilnidipine |

Data sourced from in vitro studies of cilnidipine metabolism in human liver microsomes. amegroups.cnnih.gov

In Vivo Studies:

Following oral administration in animal models, cilnidipine is extensively metabolized, with a significant portion of the drug and its metabolites being excreted in the feces and a smaller amount in the urine. amegroups.cn While specific quantification of this compound in these in vivo studies is not always detailed, the presence of pyridine-based metabolites is a consistent finding, aligning with the in vitro data. Further research in humans has also supported the significant role of metabolism in the clearance of cilnidipine. nih.govcardiologyres.orgnih.gov

Comparative Metabolism of Cilnidipine and Other Dihydropyridine Calcium Channel Blockers

The metabolic pathway leading to the formation of a pyridine derivative is a shared characteristic among many dihydropyridine calcium channel blockers. nih.gov However, the rate and extent of this and other metabolic transformations can differ, leading to variations in their pharmacokinetic profiles and clinical effects.

For instance, drugs like nifedipine (B1678770) and felodipine (B1672334) also undergo extensive first-pass metabolism, with oxidation to their pyridine derivatives being a major route of elimination, primarily catalyzed by CYP3A4. nih.govnih.gov Amlodipine is also metabolized by CYP3A4, with oxidation to its pyridine derivative being a key step. nih.govsigmaaldrich.com

The table below provides a comparative overview of the primary metabolic pathways for several dihydropyridine calcium channel blockers:

| Drug | Primary Metabolic Pathway(s) | Key Metabolite(s) | Primary Metabolizing Enzyme |

| Cilnidipine | Dehydrogenation of dihydropyridine ring, demethylation | Dehydrogenated metabolite, demethylated metabolite | CYP3A4 amegroups.cnnih.gov |

| Nifedipine | Oxidation of dihydropyridine ring | Pyridine derivative | CYP3A4 nih.gov |

| Felodipine | Oxidation of dihydropyridine ring | Pyridine derivative | CYP3A4 nih.gov |

| Amlodipine | Oxidation to pyridine derivative, oxidative deamination, ester hydrolysis | Pyridine derivative and other metabolites | CYP3A4 nih.gov |

| Nisoldipine | Oxidation of dihydropyridine ring | Pyridine derivative | Not specified in provided context |

| Lacidipine | Extensive metabolism | Multiple metabolites | Not specified in provided context |

This table summarizes general metabolic pathways and is not exhaustive.

Analytical Characterization and Impurity Profiling of Z Dehydro Cilnidipine

Development of Analytical Methodologies for Detection and Quantification.science.govwjpls.orgnih.govresearchgate.netresearchgate.netpharmaffiliates.com

The accurate detection and quantification of (Z)-Dehydro Cilnidipine (B1669028) are crucial for ensuring the quality and safety of Cilnidipine products. Various analytical techniques have been developed and optimized for this purpose.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography).nih.govnih.govaxios-research.comrroij.comirjet.net

High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for the analysis of Cilnidipine and its impurities. researchgate.net Reverse-phase HPLC (RP-HPLC) methods have been successfully developed to separate (Z)-Dehydro Cilnidipine from the parent drug and other related substances.

A study details a stability-indicating RP-HPLC method for Cilnidipine quantification, which is also capable of separating its degradation products. orientjchem.org The chromatographic separation is often achieved on a C18 column. orientjchem.orgejpps.online For instance, one method utilized an Xttera RP18 column (100 x 4.6 mm, 3.5 µm) with a mobile phase consisting of 10 mM phosphate (B84403) buffer (pH 2.6) and acetonitrile (B52724) in a 30:70 v/v ratio. orientjchem.org The detection is typically carried out using a UV detector at a wavelength of around 240 nm. orientjchem.orgejpps.online

The development of these methods involves optimizing various parameters such as the mobile phase composition, flow rate, and column type to achieve adequate resolution between the peaks of Cilnidipine and this compound. The goal is to develop a method that is not only selective but also sensitive enough to quantify the impurity at very low levels. researchgate.net

Spectroscopic Techniques for Structural Elucidation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy).irjet.net

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of impurities like this compound. researchgate.net

Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can further help in determining the elemental composition, which is a key step in structure elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for determining the precise chemical structure of a molecule. nih.gov These techniques provide detailed information about the arrangement of atoms and the connectivity within the molecule, allowing for the definitive identification of this compound. The structural information obtained from NMR is often used to confirm the identity of impurities synthesized as reference standards. science.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often used for the initial detection and quantification of Cilnidipine and its impurities. wjpls.org The UV spectrum of a compound is dependent on its chemical structure, and any alteration, such as the formation of the dehydro impurity, will result in a change in the spectrum. The wavelength of maximum absorbance (λmax) for Cilnidipine is typically observed around 235-240 nm. orientjchem.orgwjpls.org

Hyphenated Techniques (e.g., LC-MS/MS, LC-NMR) for Comprehensive Impurity Profiling.irjet.net

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are at the forefront of impurity profiling. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique used for the identification and quantification of impurities, even at trace levels. irjet.net LC-MS/MS has been instrumental in identifying various degradation products of Cilnidipine, including photodegradation impurities. nih.gov A study on the photodegradation of Cilnidipine utilized LC/Q-Orbitrap MS to separate and identify five novel impurities. nih.gov The high-resolution MS/MS data provided detailed structural information for each impurity. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the online structural elucidation of separated compounds. ajrconline.org This technique is particularly valuable for identifying unknown impurities without the need for their isolation. ajrconline.org

These hyphenated techniques have revolutionized impurity profiling by enabling the rapid and accurate identification of both known and unknown impurities in a single analytical run. scribd.com

Validation of Analytical Methods for this compound Quantification.science.govwjpls.orgnih.govresearchgate.netresearchgate.netpharmaffiliates.com

Once an analytical method for quantifying this compound is developed, it must be validated to ensure its reliability, accuracy, and precision. Method validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). wjpls.org The validation process typically assesses the following parameters:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components, such as the API, other impurities, and excipients. researchgate.net

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. wjpls.org For instance, a validated RP-HPLC method for Cilnidipine showed linearity in the concentration range of 40.0573 – 120.1719 µg/mL. orientjchem.org

Range: The concentration interval over which the method is precise, accurate, and linear. wjpls.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies at different concentration levels. wjpls.org A study reported mean recovery percentages for Cilnidipine between 98.23% and 99.60%. orientjchem.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). wjpls.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. wjpls.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjpls.org For one Cilnidipine method, the LOD and LOQ were found to be 1.2038 µg/mL and 3.6478 µg/mL, respectively. orientjchem.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjpls.org

A successfully validated analytical method provides confidence in the data generated for the quantification of this compound in routine quality control.

Establishment and Utilization of this compound as a Reference Standard.science.govwjpls.orgnih.govresearchgate.netpharmaffiliates.com

The availability of a well-characterized reference standard for this compound is essential for its accurate quantification in pharmaceutical samples. ajrconline.org A reference standard is a highly purified compound that is used as a benchmark for identification and quantification.

The process of establishing a reference standard involves:

Synthesis: The impurity is often synthesized in a laboratory to obtain a sufficient quantity for characterization and use as a standard. science.gov

Isolation and Purification: If the impurity is present in a sufficient amount in a sample, it can be isolated using techniques like preparative chromatography.

Structural Characterization: The synthesized or isolated compound is thoroughly characterized using spectroscopic techniques like NMR, MS, and IR to confirm its identity and structure. science.gov

Purity Determination: The purity of the reference standard is determined using a validated analytical method, typically HPLC.

Once established, the this compound reference standard is used for:

Identification: The retention time of the peak corresponding to this compound in a sample chromatogram is compared with that of the reference standard.

Quantification: A calibration curve is generated using known concentrations of the reference standard, which is then used to determine the concentration of the impurity in the test sample.

Impurity Profiling Strategies for Cilnidipine Active Pharmaceutical Ingredients and Formulations.pharmaffiliates.comnih.govnih.govaxios-research.comrroij.comirjet.net

Impurity profiling is the process of identifying and quantifying all the impurities present in an API or a finished drug product. ejpps.online A comprehensive impurity profile is a critical component of the drug approval process and is essential for ensuring the quality, safety, and efficacy of the pharmaceutical product. irjet.net

The impurity profiling of Cilnidipine involves a systematic approach:

Forced Degradation Studies: The drug substance is subjected to various stress conditions, such as acid, base, oxidation, heat, and light, to intentionally generate degradation products. orientjchem.org This helps in identifying potential impurities that could form during the manufacturing process or upon storage. Studies have shown that Cilnidipine is susceptible to degradation under acidic, alkaline, and photolytic conditions. orientjchem.org

Method Development and Validation: A suitable stability-indicating analytical method, typically HPLC, is developed and validated to separate and quantify all the potential impurities, including this compound. orientjchem.org

Identification and Characterization: The impurities detected are identified and structurally characterized using spectroscopic and hyphenated techniques. nih.gov

Quantification: The levels of all identified and unidentified impurities are quantified using the validated analytical method.

Setting Specifications: Based on the impurity profile and the safety data, acceptance criteria (limits) for each impurity are established.

A study on the photodegradation of Cilnidipine revealed the formation of five novel impurities, with the (Z)-isomer (Impurity II) being one of the main impurities formed when Cilnidipine powder is exposed to daylight. nih.gov This highlights the importance of protecting Cilnidipine from light to minimize the formation of this compound. orientjchem.org

Stability and Degradation Kinetics of Cilnidipine and Concomitant Formation of Z Dehydro Cilnidipine

Forced Degradation Studies and Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Cilnidipine (B1669028) has been subjected to a variety of stress conditions as per the International Conference on Harmonisation (ICH) guidelines, including thermal, photolytic, oxidative, and hydrolytic stress, to elucidate its degradation pathways. ejpps.onlineresearchgate.net

These studies reveal that Cilnidipine is susceptible to degradation under several conditions, leading to the formation of various degradation products. Photodegradation, in particular, has been identified as a critical factor in the formation of (Z)-Dehydro Cilnidipine. researchgate.netscience.gov

Thermal Stress: When subjected to thermal stress, such as heating at 60°C, Cilnidipine shows degradation over time. One study indicated the formation of three degradation products after four hours under this condition. nih.gov Another study involving dry heat at 105°C for six hours suggested that Cilnidipine was relatively stable. scispace.com

Photolytic Stress: Exposure to light, especially direct daylight, is a primary cause of Cilnidipine degradation. researchgate.netscience.gov Studies have shown that when Cilnidipine powder is directly exposed to daylight, the main impurity produced is the Z-isomer, which has been identified as this compound. researchgate.netscience.govscience.gov Exposure to UV light for 24 hours also results in the formation of degradation products. nih.gov

Oxidative Stress: Oxidative conditions, induced by agents like hydrogen peroxide, lead to the degradation of Cilnidipine. In one study, treatment with 10% hydrogen peroxide at 60°C for one hour resulted in 11.23% degradation and the formation of two degradants. nih.gov Other studies have also confirmed its susceptibility to oxidation, leading to the characterization of specific oxidative degradation products. ejpps.onlineresearchgate.net

Hydrolytic Stress (Acid and Base): Cilnidipine degrades under both acidic and basic conditions. Exposure to 0.1N HCl at 60°C for two hours led to a 12.46% degradation and the formation of three products. nih.gov In contrast, basic conditions with 0.1N NaOH at 60°C for two hours resulted in a more significant degradation of 24.70%, generating six degradation products. nih.gov Some studies, however, have reported Cilnidipine to be stable in acidic conditions but labile in basic environments.

The following table summarizes the conditions and observations from various forced degradation studies on Cilnidipine.

| Stress Condition | Parameters | % Degradation | Number of Degradants | Key Findings |

| Acid Hydrolysis | 0.1N HCl, 60°C, 2 hrs | 12.46% | 3 | Significant degradation observed. nih.gov |

| Base Hydrolysis | 0.1N NaOH, 60°C, 2 hrs | 24.70% | 6 | More degradation than under acidic conditions. nih.gov |

| Oxidative | 10% H₂O₂, 60°C, 1 hr | 11.23% | 2 | Susceptible to oxidation. nih.gov |

| Thermal | 60°C, 4 hrs | - | 3 | Degradation occurs with heat. nih.gov |

| Photolytic | Daylight exposure (powder) | - | - | Mainly produces this compound (Impurity II). researchgate.netscience.gov |

| Photolytic | UV exposure, 24 hrs | - | 3 | Susceptible to UV degradation. nih.gov |

Kinetic Analysis of this compound Formation under Various Stress Conditions

While forced degradation studies confirm the formation of this compound, particularly under photolytic stress, detailed kinetic analysis of its formation is not extensively documented in publicly available literature. The formation of this compound, also known as Impurity II or the Z-isomer, is primarily linked to the exposure of solid Cilnidipine to daylight. researchgate.netscience.govscience.gov

The process involves the oxidation of the dihydropyridine (B1217469) ring in the Cilnidipine molecule to a pyridine (B92270) ring, resulting in the "dehydro" form. The "(Z)-" designation refers to the stereochemistry of the double bond in the cinnamyl portion of the molecule.

The dehydrogenation of the dihydropyridine ring is a crucial metabolic pathway for Cilnidipine in the human body, primarily mediated by the Cytochrome P-450 3A (CYP3A) enzyme in the liver. amegroups.cn This metabolic process also leads to a dehydrogenated metabolite, highlighting the inherent susceptibility of the dihydropyridine ring to oxidation, both photochemically and metabolically. amegroups.cn

Identification and Characterization of Other Related Degradation Products

Beyond this compound, forced degradation studies have identified several other impurities and degradation products of Cilnidipine. The nature and number of these products depend significantly on the specific stressor and the medium in which the degradation occurs. ejpps.onlineresearchgate.netnih.gov

One of the main photodegradation impurities, besides the Z-isomer, is "Impurity III". researchgate.netscience.gov This impurity, which contains a piperidine (B6355638) ring, is primarily formed when Cilnidipine is exposed to daylight in an ethanolic solution. researchgate.netscience.govscience.gov This indicates a different degradation pathway when Cilnidipine is in solution compared to its solid powder form. A comprehensive study using liquid chromatography/Q-Orbitrap mass spectrometry identified a total of five novel photodegradation impurities of Cilnidipine. nih.gov

In studies on Cilnidipine metabolism in human liver microsomes, which can be seen as a form of oxidative degradation, other metabolites besides the dehydrogenated form have been identified. These include a demethylation metabolite (M2) and a metabolite that is both dehydrogenated and demethylated (M3). amegroups.cn

Under oxidative stress induced by hydrogen peroxide, researchers have isolated and characterized three specific degradation products, designated as CD1, CD2, and CD3, using advanced analytical techniques like LC-QTOF-MS/MS and 2D-NMR. ejpps.onlineresearchgate.net

The table below lists some of the identified degradation products of Cilnidipine other than this compound.

| Degradation Product Name/Identifier | Formation Condition | Method of Identification | Structural Notes |

| Impurity III | Photolytic (in ethanolic solution) | LC/Q-Orbitrap MS, NMR | Contains a piperidine ring. researchgate.netscience.govscience.gov |

| CD1, CD2, CD3 | Oxidative | LC-QTOF-MS/MS, 2D-NMR, FTIR | Oxidative degradation products. ejpps.onlineresearchgate.net |

| Dehydrogenated Metabolite (M1) | Metabolic (Human Liver Microsomes) | HPLC, Mass Spectrometry | Dehydrogenation of the dihydropyridine ring. amegroups.cn |

| Demethylation Metabolite (M2) | Metabolic (Human Liver Microsomes) | HPLC, Mass Spectrometry | Demethylation of the lateral chain. amegroups.cn |

| Dehydrogenation and Demethylation Metabolite (M3) | Metabolic (Human Liver Microsomes) | HPLC, Mass Spectrometry | Both dehydrogenated and demethylated. amegroups.cn |

Theoretical and Computational Studies on Z Dehydro Cilnidipine

Quantum Chemical Calculations for Molecular Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules like (Z)-Dehydro Cilnidipine (B1669028). These computational methods allow for the prediction of various molecular properties that are often difficult to measure experimentally.

Molecular Structure and Stability: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For complex molecules, several conformations may exist. In the case of Cilnidipine's degradation products, including the dehydro form, DFT has been used to confirm their structures and evaluate their relative stabilities. researchgate.netresearchgate.net For instance, studies on related dihydropyridine (B1217469) derivatives show that theoretical calculations can predict the thermodynamic stability of different isomers, such as Z- and E-forms, by calculating their Gibbs free energy. mdpi.com The stability of the dihydropyridine ring itself is a key factor, with calculations revealing the importance of a boat-like structure for facilitating reactions like hydride transfer. acs.org The aromatization of the dihydropyridine ring to form the pyridine (B92270) moiety in (Z)-Dehydro Cilnidipine results in a significant increase in thermodynamic stability.

Reactivity and Electronic Properties: The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

DFT calculations provide values for these electronic parameters, offering insights into the molecule's kinetic stability and its potential to interact with other molecules, such as biological receptors or metabolizing enzymes. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

| Parameter | Description | Significance in this compound Analysis |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates the molecule's capacity to donate electrons; related to its role in redox reactions. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first available empty orbital. | Indicates the molecule's capacity to accept electrons. |

| ΔE (HOMO-LUMO Energy Gap) | The energy difference between EHOMO and ELUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and how the molecule interacts with polar solvents and biological membranes. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. nih.gov |

Molecular Modeling of Dehydrogenation Processes in Dihydropyridines

The dehydrogenation of the dihydropyridine ring in Cilnidipine to its pyridine analog, this compound, is a critical metabolic transformation, primarily carried out by cytochrome P450 enzymes, particularly CYP3A4. nih.govacs.org Molecular modeling provides insights into the thermodynamics and mechanisms of this oxidative aromatization.

Theoretical studies on dihydropyridine derivatives confirm that this process is thermodynamically favorable. researchgate.net The mechanism can proceed through several potential pathways, including sequential loss of a proton and an electron, or via a hydride transfer. acs.orgresearchgate.net Computational models have been used to investigate these pathways. For example, studies on the Hantzsch 1,4-dihydropyridine (B1200194) ester, a model compound, have used theoretical calculations to confirm that the reaction rate is dependent on the electronic nature of the molecule and involves a hydride transfer. acs.org These calculations highlight the importance of specific conformations, such as a boat-like structure of the dihydropyridine ring, to lower the energy barrier for the transfer. acs.org

Initial Interaction: The dihydropyridine molecule (Cilnidipine) docks into the active site of the metabolizing enzyme (e.g., CYP3A4).

Electron Transfer: An initial electron is abstracted from the dihydropyridine ring.

Proton Transfer: A proton is subsequently lost from the nitrogen atom of the ring.

Second Electron Transfer: A second electron is removed, leading to the formation of the stable, aromatic pyridine ring of this compound.

Thermodynamic "cards" for these elementary steps have been established for dipine models, providing calculated values for oxidation potentials and pKa for the various intermediates involved. researchgate.net This data is crucial for predicting the most likely reaction pathways in vivo.

Computational Prediction of Degradation Pathways and Metabolite Structures

Beyond its formation, this compound can undergo further degradation. Computational methods are vital for predicting and identifying the structures of these subsequent degradation products or metabolites. This is particularly important for pharmaceutical quality control, as degradation impurities must be identified and assessed for potential toxicity. researchgate.net

Studies have utilized techniques like liquid chromatography combined with high-resolution mass spectrometry (LC/MS) to separate and tentatively identify degradation products. nih.gov Computational chemistry, specifically DFT calculations, is then employed to confirm the proposed structures. By calculating the optimized geometries and relative energies of potential isomers and degradation products, researchers can validate the experimental findings. researchgate.netresearchgate.net

For Cilnidipine, several degradation products have been identified from forced degradation studies (e.g., exposure to light, acid, base, oxidation). researchgate.netnih.gov Two primary photodegradation pathways have been proposed: one leading to the (Z)-isomer of Cilnidipine and another resulting in a cyclized impurity containing a piperidine (B6355638) ring. nih.gov

In silico assessments are also used to predict the biological activities and potential toxicities of these identified metabolites. researchgate.netresearchgate.net By docking the computationally generated structures of degradation products into the active sites of biological targets (like the L-type calcium channel or toxicity-related proteins), their potential pharmacological or toxicological effects can be estimated. For example, docking studies on Cilnidipine degradation products revealed that some, like a molecule designated CD3, showed a high binding affinity for the target receptor, while others had negligible affinity. researchgate.net

| Compound ID | Proposed Structure/Type | Method of Identification | Significance |

|---|---|---|---|

| This compound | Pyridine analogue of Cilnidipine | Metabolic studies, LC/MS | Major metabolite of Cilnidipine. nih.govresearchgate.net |

| Impurity II (Z-isomer) | Geometric isomer of Cilnidipine | LC/Q-Orbitrap MS | Photodegradation product from exposure of solid Cilnidipine to daylight. nih.gov |

| Impurity III | Contains a piperidine ring | LC/Q-Orbitrap MS, NMR | Photodegradation product from exposure of Cilnidipine in solution to daylight. nih.gov |

| CD1, CD2, CD3 | Oxidative degradation products | Mass, FTIR, NMR, DFT | Identified in forced degradation studies; structures confirmed via DFT. researchgate.netresearchgate.net |

| KD1-KD4 | Oxidative degradation products | Mass, FTIR, NMR, DFT | Identified in forced degradation studies; assessed for toxicity via in silico methods. researchgate.netresearchgate.net |

Regulatory Science and Quality Control Implications of Z Dehydro Cilnidipine

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines that are globally recognized and implemented. The control of impurities like (Z)-Dehydro Cilnidipine (B1669028) in new drug substances and products is primarily governed by the ICH Q3A and Q3B guidelines, respectively. veeprho.comfda.govpremier-research.com

These guidelines establish a framework for the reporting, identification, and qualification of impurities. fda.govich.org The thresholds for these actions are based on the maximum daily dose of the drug.

Table 1: ICH Q3A/Q3B Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For an impurity like (Z)-Dehydro Cilnidipine, its level in the Cilnidipine drug substance must be monitored. If it exceeds the reporting threshold, its presence must be documented. If it surpasses the identification threshold, its structure must be elucidated. Should it exceed the qualification threshold, a comprehensive safety assessment is required to justify its proposed acceptance criterion in the specification. fda.govich.org

Furthermore, the ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.orgpmda.go.jp Since this compound is a degradation product, its potential genotoxicity must be evaluated. A recent study conducted an in silico assessment of Cilnidipine's degradation products for bacterial mutagenicity following ICH M7 guidelines. researchgate.netresearchgate.net Such an assessment helps in classifying the impurity and determining the necessary control measures. researchgate.net The outcome of this assessment is crucial; a mutagenic impurity would require much stricter control to a level that poses negligible carcinogenic risk, often referred to as the Threshold of Toxicological Concern (TTC).

Role in Quality Control and Quality Assurance Processes in Pharmaceutical Manufacturing

Quality Control (QC) and Quality Assurance (QA) are integral to pharmaceutical manufacturing, ensuring that the final product consistently meets its predetermined quality attributes. The availability of a well-characterized reference standard for this compound is fundamental to the QC processes for Cilnidipine. daicelpharmastandards.comaxios-research.com

The this compound reference standard plays a pivotal role in several key QC activities:

Analytical Method Development and Validation: Validated analytical methods are a prerequisite for reliable impurity profiling. The reference standard for this compound is used to develop and validate the specificity, linearity, accuracy, and precision of analytical methods, most commonly High-Performance Liquid Chromatography (HPLC). daicelpharmastandards.comejpps.online These methods must be capable of separating and quantifying this compound from Cilnidipine and other potential impurities. researchgate.net

Routine Batch Release Testing: Each batch of Cilnidipine API is tested for its impurity profile before it can be released for formulation into the final drug product. The this compound reference standard is used to confirm the identity and accurately quantify the level of this specific impurity in each batch.

Stability Studies: Stability testing of the drug substance and drug product is conducted under various environmental conditions (e.g., temperature, humidity, light) to determine the shelf-life and storage conditions. The reference standard is essential for monitoring the potential increase of this compound over time, as it is a known degradation product. veeprho.com

The QA department oversees these QC activities, ensuring that all procedures are performed according to established protocols and that all results comply with the approved specifications. This comprehensive approach guarantees that the level of this compound in the final drug product is consistently below the qualified safe limit.

Strategies for Control and Limit Setting of this compound as a Process-Related and Degradation Impurity

Effective control of this compound requires a multi-faceted approach that addresses its formation as both a process-related and a degradation impurity.

As a process-related impurity , its formation is linked to the manufacturing process of Cilnidipine. Control strategies focus on optimizing the synthesis and purification steps to minimize its generation. This can involve:

Controlling Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and the stoichiometry of reactants can disfavor the side reactions leading to the formation of this compound.

Purification Processes: Implementing efficient purification techniques, such as crystallization or chromatography, can effectively remove this compound from the final API.

As a degradation impurity , this compound is known to form upon exposure of Cilnidipine to light. researchgate.netnih.gov Therefore, control strategies include:

Photostability Measures: Protecting the drug substance and drug product from light exposure during manufacturing, packaging, and storage is crucial. This is in line with ICH Q1B guidelines on photostability testing. veeprho.com The use of light-resistant packaging is a key measure. ejpps.online

Formulation Development: The formulation of the final drug product can be designed to enhance the stability of Cilnidipine and minimize the formation of degradation products.

The limit setting for this compound in the final specification is a critical step that is guided by the principles outlined in ICH Q3A and Q3B. The acceptance criterion is established based on a thorough evaluation of:

Batch Analysis Data: The actual levels of this compound observed in multiple batches of Cilnidipine manufactured by the proposed commercial process.

Stability Data: The extent to which this compound increases during stability studies under the recommended storage conditions. europa.eu

Qualification Data: The level of this compound that has been demonstrated to be safe through toxicological studies or other means of qualification. fda.govich.org The acceptance criterion must be set no higher than the qualified level. europa.eu

By implementing these comprehensive control and limit-setting strategies, pharmaceutical manufacturers can ensure that the level of this compound in Cilnidipine drug products is consistently maintained at a level that is safe for patients.

Future Research Directions and Emerging Methodologies

Advanced Analytical Techniques for Enhanced Sensitivity and Specificity in Impurity Detection

The accurate identification and quantification of impurities like (Z)-Dehydro Cilnidipine (B1669028) are paramount for regulatory compliance and patient safety. biomedres.us The pharmaceutical industry is continually moving towards more advanced analytical technologies that offer improved separation, faster analysis times, and enhanced sensitivity. pharmafocusasia.com

Recent trends in impurity profiling highlight the growing importance of hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry. biomedres.usnih.gov For the detection of (Z)-Dehydro Cilnidipine and other related substances, the following advanced methods are gaining prominence:

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant improvements over traditional High-Performance Liquid Chromatography (HPLC) by utilizing smaller particle size columns, leading to higher resolution, faster run times, and increased sensitivity. This is particularly beneficial for resolving complex mixtures of impurities. biomedres.us

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is highly effective for characterizing drug impurities. biomedres.us LC-MS combines the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry, enabling the precise identification and quantification of impurities, even at trace levels. biomedres.usbiomedres.us Wang SG & Gu P developed an RP-HPLC method for estimating Cilnidipine-related substances, demonstrating good separation between the drug and impurity peaks. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a "gold standard" for identification. nih.gov It combines gas-liquid chromatography with mass spectrometry to identify different substances within a sample. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has emerged as a rapid and versatile separation technique for drug analysis, offering a cost-effective method for screening known degradation products. biomedres.us

Beyond these established methods, techniques like capillary electrophoresis and nuclear magnetic resonance (NMR) spectroscopy are also being employed for impurity analysis. biomedres.usgrace.com The development of new stationary phases in chromatography, such as those providing greater retention for polar analytes, further enhances the ability to separate and quantify a wide range of impurities. pharmafocusasia.com

The following table summarizes key advanced analytical techniques and their applications in impurity detection:

| Analytical Technique | Principle | Application in Impurity Detection |

| UPLC | Utilizes smaller particle size columns for higher resolution and faster analysis. biomedres.us | Enhanced separation and quantification of closely related impurities. |

| LC-MS | Combines liquid chromatography with mass spectrometry for separation and identification. biomedres.us | Precise identification and quantification of non-volatile and thermally unstable impurities at trace levels. biomedres.usbiomedres.us |

| GC-MS | Combines gas chromatography with mass spectrometry for the analysis of volatile compounds. nih.gov | Identification of volatile and semi-volatile impurities. biomedres.usnih.gov |

| HPTLC | A sophisticated form of thin-layer chromatography offering better resolution and quantification. biomedres.us | Rapid screening and quantification of known impurities. biomedres.us |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. biomedres.us | Structural elucidation of unknown impurities. grace.com |

| Capillary Electrophoresis | Separates ions based on their electrophoretic mobility in a capillary. biomedres.us | Analysis of impurities in complex matrices, including biomolecules. biomedres.us |

Novel Synthetic Approaches for Minimizing this compound Formation

A proactive approach to impurity control involves the development of synthetic routes that inherently minimize the formation of byproducts like this compound. Understanding the mechanisms of impurity formation is crucial for designing robust and efficient manufacturing processes. mt.com

This compound is a dihydropyridine (B1217469) compound, and its formation can be linked to the dehydrogenation or aromatization of the dihydropyridine ring in Cilnidipine. google.com Research into novel synthetic strategies focuses on several key areas:

Process Optimization: A deep understanding of reaction kinetics and thermodynamics allows for the identification of critical process parameters (CPPs) that influence impurity formation. grace.com For instance, controlling the reaction temperature, as overheating can lead to increased impurity levels, is a critical step. grace.com

Catalyst Selection: The choice of catalyst can significantly impact the reaction pathway and the generation of byproducts. Research into more selective catalysts can help steer the reaction towards the desired product and away from impurity-forming side reactions.

Green Chemistry Principles: The adoption of environmentally friendly synthetic routes is a growing trend. nih.gov This includes the use of less hazardous reagents and solvents, which can also lead to cleaner reaction profiles and reduced impurity formation. nih.gov Multi-component, one-pot synthetic methodologies are being explored for the construction of 1,4-dihydropyridine (B1200194) derivatives to improve efficiency and reduce waste. nih.govresearchgate.net

Innovative Purification Techniques: While preventing impurity formation is ideal, efficient removal is also critical. Advances in purification technologies, such as new chromatographic media and techniques like medium radial compression and low-pressure chromatography systems, offer more effective and scalable solutions for achieving high purity. chromatographyonline.com

A patent describes a method for the dehydroaromatization of dihydropyridine compounds, which could be relevant to understanding and controlling the formation of this compound. google.com This knowledge can be used to design synthetic and purification processes that avoid conditions conducive to this transformation. google.com

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Management

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the pharmaceutical industry, with significant potential to revolutionize impurity prediction and management. brieflands.comzamann-pharma.com These technologies can analyze vast datasets to identify patterns and predict outcomes, offering a proactive approach to quality control. brieflands.commdpi.com

Key applications of AI and ML in managing impurities like this compound include:

Impurity Prediction: AI models can be trained on historical data from chemical reactions to predict the likelihood of impurity formation under different conditions. openreview.net By inputting information about reactants, reagents, and solvents, these models can generate a list of potential impurities, including their expected levels. openreview.net This allows chemists to anticipate and mitigate impurity formation from the early stages of process development. openreview.net

Process Optimization: AI algorithms can analyze complex datasets from manufacturing processes to identify optimal reaction conditions that minimize impurity formation while maximizing yield. amazonaws.com This can significantly reduce the time and resources required for process development compared to traditional trial-and-error approaches. amazonaws.com

Real-time Monitoring and Control: AI-powered systems can monitor manufacturing processes in real-time, analyzing data from various sensors to detect any deviations that could lead to increased impurity levels. technologynetworks.com This allows for immediate corrective actions, ensuring consistent product quality. technologynetworks.com

Risk Assessment: AI can be used to assess the risk associated with different impurities based on their chemical structure and potential toxicological effects. zamann-pharma.com This helps in prioritizing control strategies for impurities that pose the greatest risk to patient safety.

The table below outlines the potential applications of AI and ML in impurity management:

| AI/ML Application | Description | Benefit for this compound Management |

| Impurity Prediction | Utilizes algorithms to predict the formation of impurities based on reaction inputs. openreview.net | Enables proactive measures to prevent or minimize the formation of this compound during synthesis. |

| Process Optimization | Employs machine learning to identify optimal manufacturing parameters. amazonaws.com | Determines the ideal reaction conditions to reduce this compound levels while maintaining high Cilnidipine yield. |

| Real-time Monitoring | AI-driven systems continuously analyze process data to detect anomalies. technologynetworks.com | Allows for immediate adjustments to the manufacturing process to prevent excursions in this compound levels. |

| Risk Assessment | AI models assess the potential toxicity and risk of impurities. zamann-pharma.com | Helps in establishing appropriate control limits for this compound based on a comprehensive risk evaluation. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.